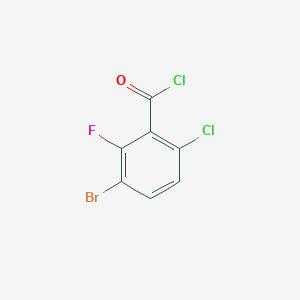
3-Bromo-6-chloro-2-fluorobenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-6-chloro-2-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrCl2FO. It is a derivative of benzoyl chloride, featuring bromine, chlorine, and fluorine substituents on the benzene ring. This compound is used in various chemical synthesis processes due to its reactive acyl chloride group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-fluorobenzoyl chloride typically involves the chlorination, bromination, and fluorination of benzoyl chloride derivatives. One common method includes:
Chlorination: Benzoyl chloride is first chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Bromination: The chlorinated product is then brominated using bromine in the presence of a catalyst like iron(III) bromide.
Fluorination: Finally, the brominated product undergoes fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, ensuring efficient and scalable production.
Catalyst Optimization: Catalysts are optimized to increase yield and reduce reaction times.
Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
3-Bromo-6-chloro-2-fluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve anhydrous solvents and low temperatures to control the reaction rate.
Reduction: Reagents include lithium aluminum hydride or sodium borohydride. Conditions involve anhydrous solvents and controlled addition of the reducing agent.
Oxidation: Reagents include potassium permanganate or chromium trioxide. Conditions involve acidic or basic media and controlled temperatures.
Major Products Formed
Nucleophilic Substitution: Produces amides, esters, or thioesters.
Reduction: Produces alcohols or amines.
Oxidation: Produces carboxylic acids or other oxidized derivatives.
科学研究应用
3-Bromo-6-chloro-2-fluorobenzoyl chloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: It is used in the synthesis of potential drug candidates and in medicinal chemistry research.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Bromo-6-chloro-2-fluorobenzoyl chloride involves its reactive acyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify biomolecules and other organic compounds, leading to changes in their structure and function. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
相似化合物的比较
Similar Compounds
3-Bromo-6-chloro-2-fluorobenzaldehyde: Similar structure but with an aldehyde group instead of an acyl chloride group.
3-Chloro-2-fluorobenzoyl chloride: Lacks the bromine substituent.
2-Chloro-6-fluorobenzoyl chloride: Different positioning of the chlorine and fluorine substituents.
Uniqueness
3-Bromo-6-chloro-2-fluorobenzoyl chloride is unique due to the presence of all three halogen substituents (bromine, chlorine, and fluorine) on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This unique combination of substituents makes it valuable in specific synthetic applications where such reactivity is desired.
属性
IUPAC Name |
3-bromo-6-chloro-2-fluorobenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2FO/c8-3-1-2-4(9)5(6(3)11)7(10)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSDFPWEXKOUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)Cl)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
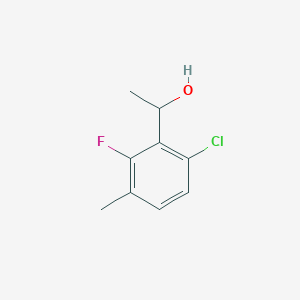
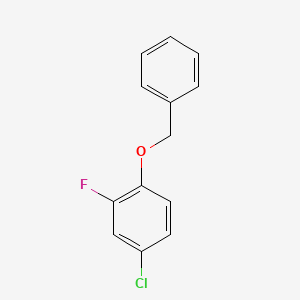
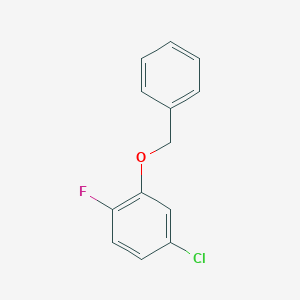
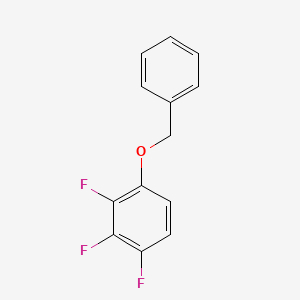
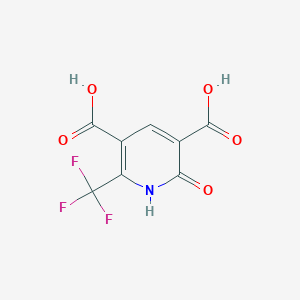
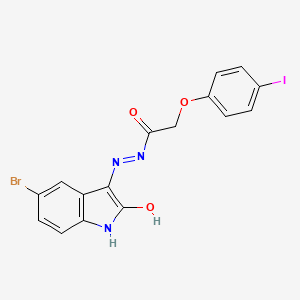
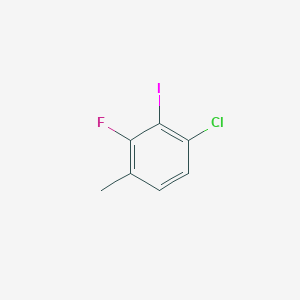
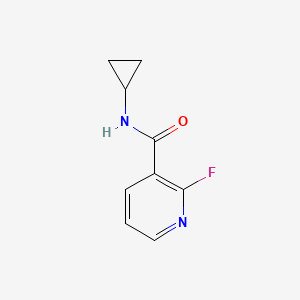
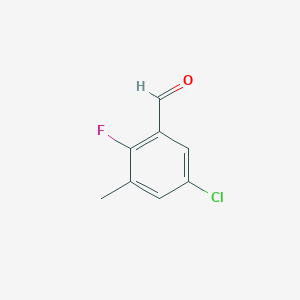
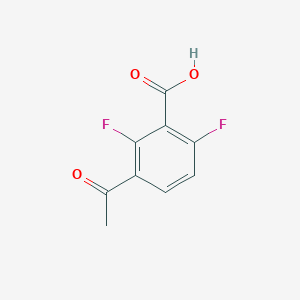
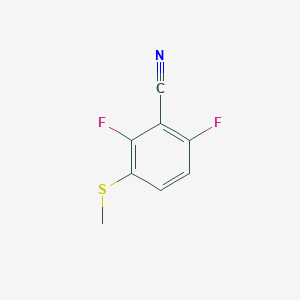
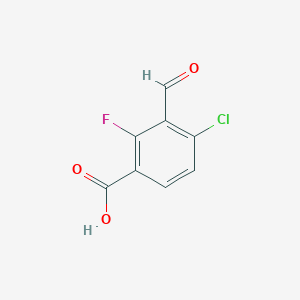
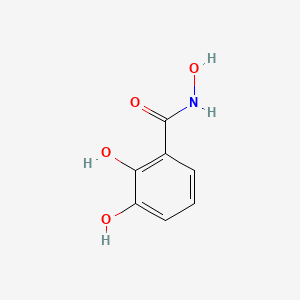
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine](/img/structure/B6358419.png)
